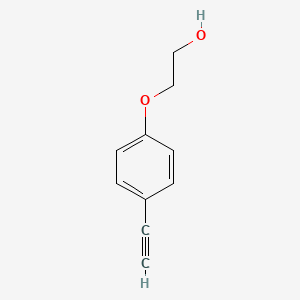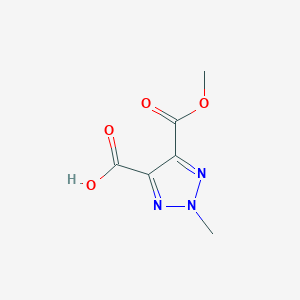![molecular formula C13H26ClN B13474189 2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride](/img/structure/B13474189.png)
2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride is a chemical compound with the molecular formula C13H25N·HCl and a molecular weight of 231.805 g/mol This compound is characterized by a spirocyclic structure, which is a unique arrangement where two rings share a single atom The spiro[5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride typically involves the formation of the spirocyclic structure followed by the introduction of the ethan-1-amine group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spiro[5.5]undecane core. Subsequent reactions introduce the ethan-1-amine group, which is then converted to its hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form .
Analyse Des Réactions Chimiques
Types of Reactions
2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The ethan-1-amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce different amine derivatives, and substitution reactions can result in a variety of substituted compounds .
Applications De Recherche Scientifique
2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on target molecules, potentially affecting their function. The ethan-1-amine group can interact with various receptors or enzymes, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro[5.5]undecan-3-amine hydrochloride
- 2,9-dioxaspiro[5.5]undecan-3-yl}ethan-1-amine
- Spiro[5.5]undecan-2-amine hydrochloride
Uniqueness
2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride is unique due to its specific spirocyclic structure combined with the ethan-1-amine group.
Propriétés
Formule moléculaire |
C13H26ClN |
|---|---|
Poids moléculaire |
231.80 g/mol |
Nom IUPAC |
2-spiro[5.5]undecan-3-ylethanamine;hydrochloride |
InChI |
InChI=1S/C13H25N.ClH/c14-11-6-12-4-9-13(10-5-12)7-2-1-3-8-13;/h12H,1-11,14H2;1H |
Clé InChI |
ISOSCEVXGWSXQB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)CCC(CC2)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B13474117.png)
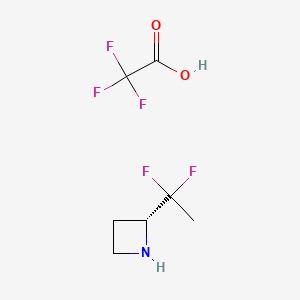
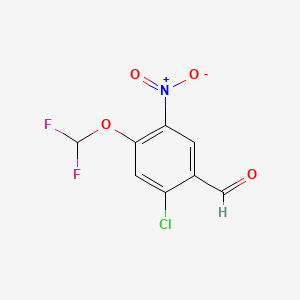
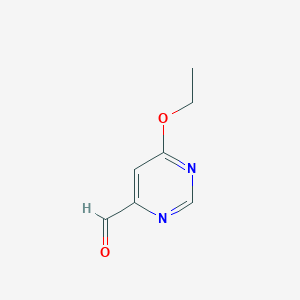
![1-Azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane](/img/structure/B13474131.png)
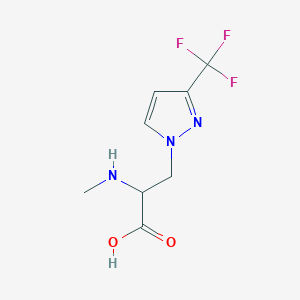
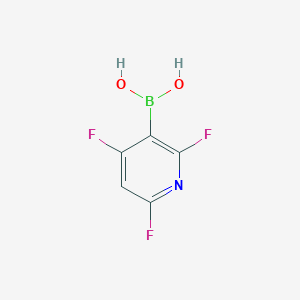
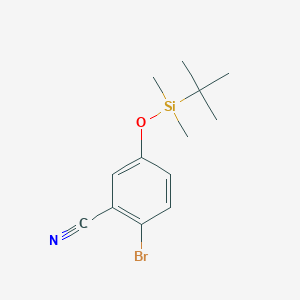
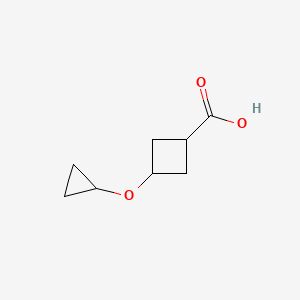
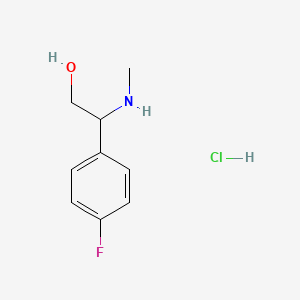
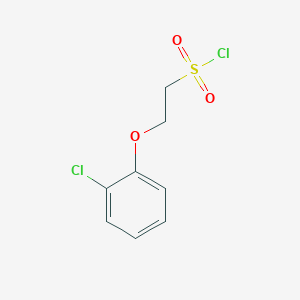
![[3-(Oxan-4-yl)1,2-oxazol-5-yl]methanamine](/img/structure/B13474156.png)
